molecular formula C15H13NO4 B6392704 5-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% CAS No. 1261960-21-7

5-(4-Ethoxycarbonylphenyl)nicotinic acid, 95%

Cat. No. B6392704
CAS RN: 1261960-21-7
M. Wt: 271.27 g/mol
InChI Key: CXTDUBWMZXYNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethoxycarbonylphenyl)nicotinic acid, or 5-EPCA, has become an increasingly important compound in the scientific research community due to its unique properties and potential applications. 5-EPCA is a water-soluble derivative of nicotinic acid, commonly known as niacin, and is used for its versatile properties in a variety of scientific experiments.

Mechanism of Action

The mechanism of action of 5-EPCA is not fully understood. However, it is believed that 5-EPCA acts as an agonist of the G-protein coupled receptor GPR109A, which is involved in the regulation of lipid and glucose metabolism. Activation of this receptor is believed to result in an increase in the production of the enzyme AMP-activated protein kinase, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
5-EPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of adenosine monophosphate (AMP), which is involved in the regulation of energy metabolism. Additionally, 5-EPCA has been shown to increase the production of lipoprotein lipase, which is involved in the breakdown of triglycerides. Finally, 5-EPCA has been shown to increase the production of apolipoprotein A-I, which is involved in the formation of high-density lipoprotein (HDL).

Advantages and Limitations for Lab Experiments

The use of 5-EPCA in laboratory experiments has several advantages. 5-EPCA is water-soluble, making it easy to use in a variety of experiments. Additionally, 5-EPCA is stable and can be stored for long periods of time without degradation. Finally, 5-EPCA is relatively inexpensive and can be purchased in bulk.
The primary limitation of 5-EPCA is that it is not well-absorbed by the body and is rapidly metabolized. This makes it difficult to use in experiments involving humans or animals. Additionally, 5-EPCA is not as potent as other niacin derivatives, making it less suitable for experiments involving high doses.

Future Directions

The potential future applications of 5-EPCA are numerous. One potential application is in the treatment of diabetes, as 5-EPCA has been shown to increase the production of AMP-activated protein kinase, which is involved in the regulation of glucose metabolism. Additionally, 5-EPCA could be used in the treatment of hyperlipidemia, as it has been shown to increase the production of lipoprotein lipase, which is involved in the breakdown of triglycerides.
Finally, 5-EPCA could be used in the treatment of cardiovascular disease, as it has been shown to increase the production of apolipoprotein A-I, which is involved in the formation of high-density lipoprotein (HDL). Additionally, 5-EPCA could be used in the development of new drugs, as it has been shown to interact with a variety of drug-metabolizing enzymes.

Synthesis Methods

5-EPCA is synthesized through a reaction between 4-ethoxycarbonylphenol and nicotinic acid. In this reaction, 4-ethoxycarbonylphenol serves as the electrophile and nicotinic acid serves as the nucleophile. The reaction occurs in an aqueous solution, and the resulting product is 5-EPCA. This reaction is typically conducted at a temperature of 80°C and a pressure of 1 atm.

Scientific Research Applications

5-EPCA has been used in a variety of scientific research applications. It has been used to study the metabolism of niacin, as well as its effects on cholesterol levels. Additionally, 5-EPCA has been used to study the pharmacokinetics of niacin and its effects on cardiovascular health. 5-EPCA has also been used in studies of drug metabolism and drug-drug interactions.

properties

IUPAC Name

5-(4-ethoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)12-7-13(14(17)18)9-16-8-12/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTDUBWMZXYNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688084
Record name 5-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261960-21-7
Record name 5-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.